molecular formula C14H21N3O B8110160 7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine

7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine

Cat. No.: B8110160
M. Wt: 247.34 g/mol
InChI Key: PKHHPUDIVMQSLL-UHFFFAOYSA-N
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Description

7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a methoxy group attached to a methylpyridine moiety. Compounds with this structure are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach includes the construction of the piperazine ring through intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and methylpyridine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or binding to receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

7-[(6-methylpyridin-2-yl)methoxy]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-3-2-4-12(16-11)10-18-14-7-13-8-15-5-6-17(13)9-14/h2-4,13-15H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHHPUDIVMQSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC2CC3CNCCN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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